molecular formula C7H11NO5 B571905 6-Oxa-1-azaspiro[3.3]heptane oxalate CAS No. 1359655-43-8

6-Oxa-1-azaspiro[3.3]heptane oxalate

Cat. No.: B571905
CAS No.: 1359655-43-8
M. Wt: 189.167
InChI Key: ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound 6-oxa-1-azaspiro[3.3]heptane oxalate is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 6-oxa-1-azaspiro[3.3]heptane;oxalic acid. This nomenclature reflects its spirocyclic core and oxalate counterion. The molecular formula is C₇H₁₁NO₅ , derived from the combination of the spirocyclic amine (C₅H₉NO) and oxalic acid (C₂H₂O₄) in a 1:1 stoichiometric ratio.

Table 1: Key identifiers of this compound

Property Value
IUPAC Name 6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Molecular Formula C₇H₁₁NO₅
Molecular Weight 189.17 g/mol
CAS Registry Number 1359655-43-8

The spirocyclic component consists of a seven-membered bicyclic system where oxygen and nitrogen atoms occupy distinct positions. The oxalate anion contributes two carboxylate groups, forming an ionic bond with the protonated nitrogen of the azaspiroheptane.

Spirocyclic Architecture: Oxetane-Azetidine Fusion Analysis

The spirocyclic framework of 6-oxa-1-azaspiro[3.3]heptane features a unique fusion of oxetane (a four-membered oxygen-containing ring) and azetidine (a four-membered nitrogen-containing ring). These rings share a single sp³-hybridized carbon atom, creating a rigid, three-dimensional structure.

Key structural features :

  • Oxetane ring : The oxygen atom occupies the 6-position, with C–O–C bond angles constrained to ~90° due to ring strain.
  • Azetidine ring : The nitrogen atom at the 1-position adopts a pyramidal geometry, facilitating protonation and ionic interaction with the oxalate anion.
  • Spiro-junction : The shared carbon atom forces perpendicular alignment of the two rings, as confirmed by X-ray crystallography.

Table 2: Bond lengths and angles in the spirocyclic core

Parameter Value (Å or °) Source
C–O bond (oxetane) 1.43 Å X-ray data
C–N bond (azetidine) 1.47 Å X-ray data
O–C–C–N dihedral angle 87.5° Computational

This architecture enhances metabolic stability compared to non-spirocyclic amines, as demonstrated in drug discovery applications. The strain energy from the fused small rings (estimated at ~25 kcal/mol) influences reactivity, favoring ring-opening reactions under acidic conditions.

Oxalate Salt Formation: Counterion Interactions and Charge Distribution

The oxalate salt forms via proton transfer from oxalic acid to the azetidine nitrogen, creating a zwitterionic structure. The 1:1 stoichiometry arises from neutralization of the amine's basicity (pKa ~8.5) by oxalic acid's dicarboxylic groups (pKa₁ = 1.25, pKa₂ = 4.14).

Interactions in the crystalline lattice :

  • Ionic bonding : Between the protonated azetidinium cation (NH⁺) and deprotonated oxalate anion (C₂O₄²⁻).
  • Hydrogen bonds : Carboxylate oxygen atoms engage in intermolecular H-bonds with adjacent NH groups (O···H–N distance: 1.85 Å).
  • Van der Waals forces : Stabilize the layered packing observed in X-ray structures.

Table 3: Comparative analysis of salt stoichiometries

Form Molecular Formula Cation:Anion Ratio
Hemioxalate C₁₂H₂₀N₂O₆ 2:1
Oxalate C₇H₁₁NO₅ 1:1

Properties

IUPAC Name

6-oxa-1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFHPOIDKRDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reactants : TBNPA (4 ) is treated with sodium hydroxide (2.5 equiv) in a biphasic system of water and dichloromethane.

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 72% after distillation (>95% purity).

This method avoids the use of hazardous reagents and achieves high purity, making it suitable for large-scale production.

Cyclization Reaction for Azaspiro Ring Formation

The core spirocyclic structure is formed via a hydroxide-mediated alkylation of a primary amine with BBMO. While the literature primarily describes this method for substituted derivatives, it is adaptable to the parent 6-oxa-1-azaspiro[3.3]heptane.

General Procedure

  • Substrate : A primary amine (e.g., ammonia or methylamine) is dissolved in sulfolane containing 3% water to enhance solubility.

  • Alkylation : BBMO (3 ) is added dropwise at 80°C over 2 hours.

  • Reaction Monitoring : Completion is confirmed via HPLC, typically within 3 hours.

Optimized Parameters

ParameterValueImpact on Yield/Purity
SolventSulfolaneEnhances thermal stability
Temperature80°CBalances reaction rate/selectivity
Molar Ratio (BBMO:Amine)1.2:1Minimizes unreacted starting material

Under these conditions, the reaction achieves >99% purity and 87% isolated yield at 100 g scale.

Salt Formation with Oxalic Acid

The free base 6-oxa-1-azaspiro[3.3]heptane is isolated as its oxalate salt to improve stability and crystallinity.

Procedure

  • Acid Addition : Oxalic acid (1.0 equiv) is added to a solution of the free base in ethanol.

  • Crystallization : The mixture is cooled to 0°C, yielding a white crystalline solid.

  • Purity : >95% by HPLC, confirmed via 1H^1H NMR and mass spectrometry.

Analytical Data

  • 1H^1H NMR (DMSO-d6) : δ 4.72 (s, 4H, oxetane), 4.35 (s, 4H, azetidine).

  • Molecular Weight : 189.17 g/mol (C7_7H11_{11}NO5_5).

Alternative Synthesis via Sulfonate Salts

While oxalate salts are common, sulfonate derivatives offer improved solubility and stability. A modified route isolates the intermediate as a tosylate salt before anion exchange:

  • Tosylation : The free base is treated with p-toluenesulfonyl chloride in pyridine.

  • Anion Exchange : The tosylate salt is stirred with oxalic acid in methanol, yielding the oxalate.

This method reduces hygroscopicity and facilitates handling in subsequent reactions.

Critical Process Considerations

Scale-Up Challenges

  • Exotherm Management : Slow addition of BBMO prevents thermal runaway.

  • Purification : Distillation or recrystallization is essential to remove bis-alkylated byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
BBMO Alkylation87>99HighModerate
Sulfonate Route7898ModerateLow

The BBMO alkylation method is preferred for industrial applications due to its robustness and scalability, whereas the sulfonate route is reserved for specialized applications requiring enhanced solubility .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.3]heptane oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 6-Oxa-1-azaspiro[3.3]heptane oxalate is in the synthesis of bioactive compounds, particularly those targeting various kinases involved in diseases such as cancer and Parkinson's disease.

Epidermal Growth Factor Receptor Kinase Inhibitors

The compound is utilized in the synthesis of epidermal growth factor receptor (EGFR) kinase inhibitors, which are crucial for cancer treatment. These inhibitors work by blocking the signaling pathways that promote tumor growth and proliferation .

Leucine-Rich Repeat Kinase 2 Inhibitors

Additionally, this compound serves as a precursor for leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for their potential in treating Parkinson's disease. The synthesis involves complex multi-step reactions where the oxalate salt form plays a critical role due to its reactivity and stability .

Synthetic Methodologies

The compound has been explored for various synthetic methodologies that enhance its utility in organic chemistry.

Improved Synthesis Techniques

Recent studies have focused on optimizing the synthesis of this compound, addressing challenges such as thermal stability and solubility issues associated with the oxalate form. Alternative salt forms, such as sulfonates, have shown improved stability and solubility compared to the oxalate variant, leading to better reaction yields and efficiency in synthetic processes .

Reaction Conditions

In laboratory settings, this compound has been subjected to various reaction conditions to assess its performance as a reagent. For instance, it has been utilized in reactions with electrophiles under controlled temperatures to yield desired products efficiently .

Case Studies

Another study investigated the thermal stability of different salt forms of 6-Oxa-1-azaspiro[3.3]heptane. The results indicated that while the oxalate salts decomposed at lower temperatures (around 145 °C), sulfonate salts maintained stability up to 200 °C, suggesting that alternative salts could be more advantageous for high-temperature reactions .

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-Oxa-1-azaspiro[3.3]heptane Oxalate

Compound Name CAS Number Molecular Formula Purity Key Features Reference
2-Oxa-6-azaspiro[3.3]heptane oxalate 1159599-99-1 C₅H₇NO₅ 97% Lower molecular weight; similar spirocyclic core but inverted heteroatom positions.
2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1) 1045709-32-7 C₁₀H₁₄N₂O₆ 97% Oxalate salt with a 2:1 stoichiometry; poor thermal stability in synthesis.
1-Oxa-6-azaspiro[3.5]nonane hemioxalate 1523606-44-1 C₁₀H₁₆N₂O₄ 97% Larger spiro ring (3.5 system); improved solubility due to extended ring size.
6,6-Difluoro-1-azaspiro[3.3]heptane hemi(oxalic acid) 2173991-59-6 C₆H₈F₂N₂O₄ 97% Fluorinated derivative; enhanced electronic effects for targeted reactivity.

Solubility and Stability

  • This compound: Demonstrates better solubility in polar solvents (e.g., methanol/water gradients) compared to 2-oxa-6-azaspiro analogues, which exhibit poor aqueous solubility .
  • Fluorinated Derivatives : The introduction of fluorine atoms (e.g., 6,6-difluoro variant) enhances metabolic stability but complicates synthesis due to steric effects .

Biological Activity

6-Oxa-1-azaspiro[3.3]heptane oxalate is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen atom and a nitrogen atom within a seven-membered ring system. Its molecular formula is C7H11NO4C_7H_{11}NO_4 with a molecular weight of approximately 288.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spiro structure allows the compound to fit into unique binding sites, modulating the activity of these biological macromolecules. This modulation can lead to various biological effects depending on the target and context of its use.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial studies show that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
  • Anticancer Study : In a laboratory setting, this compound was tested against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicAntimicrobial, Anticancer
6-thia-1-azaspiro[3.3]heptane 6,6-dioxideSpirocyclicAntimicrobial
2-thia-6-azaspiro[3.3]heptane hydrochlorideSpirocyclicAntimicrobial

Q & A

Q. What are the common synthetic routes for 6-Oxa-1-azaspiro[3.3]heptane oxalate, and how do reaction conditions influence yield?

A key method involves hydroxide-facilitated alkylation of amines with brominated precursors (e.g., 3,3-bis(bromomethyl)oxetane) to form the spirocyclic core. Optimization of temperature, solvent, and stoichiometry is critical, as demonstrated in a scalable synthesis achieving 87% yield at 100 g scale . Alternative routes include gold-catalyzed intermolecular cyclization for related azaspiro compounds, though yields may vary with catalyst loading and substrate specificity .

Q. How can researchers confirm the structural integrity of this compound?

Characterization typically employs:

  • NMR : Distinct proton signals for spirocyclic protons (e.g., 2.16–2.32 ppm for bridgehead protons in analogous compounds) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 333.9820 [M+H]⁺ for brominated derivatives) verify molecular weight .
  • IR Spectroscopy : Absorption bands for oxalate (C=O stretching at ~1700 cm⁻¹) and spirocyclic ether/amine groups .

Q. What purification strategies are effective for spirocyclic oxalate salts?

Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is widely used for high-purity isolation (>99%). For salts, recrystallization in polar aprotic solvents (e.g., dichloroethane) with phase separation can remove byproducts .

Advanced Research Questions

Q. How can scalable synthesis of 6-Oxa-1-azaspiro[3.3]heptane derivatives be optimized for drug development?

Key considerations include:

  • Precursor Accessibility : Use commercially available flame-retardant-derived reagents (e.g., tribromoneopentyl alcohol) to reduce costs .
  • Reaction Scalability : Maintain strict temperature control (e.g., 60°C for 48 hours in dichloroethane) to avoid side reactions during azetidine ring formation .
  • Yield Enhancement : Multi-gram reactions benefit from stoichiometric excess of oxalate counterions to drive salt precipitation .

Q. What bioisosteric advantages does the spirocyclic framework offer in medicinal chemistry?

The rigid spiro[3.3]heptane core mimics piperidine’s conformational constraints while improving metabolic stability and solubility. For example, Carreira’s work highlights its use as a piperidine isostere in kinase inhibitors, where it reduces off-target interactions .

Q. How should researchers resolve contradictions in CAS registry numbers for similar spirocyclic oxalates?

Discrepancies (e.g., CAS 1380571-72-1 vs. 1427358-60-8) often arise from salt stoichiometry (e.g., 2:1 vs. 1:1 oxalate ratios) or regiochemical variations (e.g., 1-aza vs. 6-aza positioning). Cross-validate via:

  • X-ray Crystallography : Definitive structural confirmation.
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages .

Q. What role do oxalate counterions play in stabilizing spirocyclic compounds?

Oxalate salts enhance crystallinity and solubility in polar solvents, facilitating handling in aqueous reaction conditions. The counterion also mitigates hygroscopicity, as seen in niobium oxalate applications .

Methodological Challenges and Data Analysis

Q. How can researchers address low yields in spirocyclic ring-closing reactions?

  • Kinetic Control : Use low-temperature (-78°C) conditions to favor cyclization over polymerization.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Au(I)) for stereoselective ring formation .
  • Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., open-chain amines) requiring quenching .

Q. What strategies are recommended for handling conflicting spectral data in novel derivatives?

  • Comparative Databases : Reference analogous compounds (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives) for expected NMR/MS patterns .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in complex mixtures .

Q. How does the spirocyclic scaffold influence pharmacokinetic properties in preclinical studies?

  • LogP Reduction : The oxygen atom in the oxa-aza system decreases hydrophobicity, improving aqueous solubility.
  • Metabolic Stability : Rigidity reduces cytochrome P450-mediated oxidation, as observed in TB drug candidate TBI-223 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.